N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide
Description
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide is a benzamide derivative characterized by a diethylamine group at the para position of the benzamide core and a 4-methyl-3-oxopentan-2-yl substituent. Benzamide derivatives are known for their roles as opioid receptor agonists, enzyme inhibitors, and directing groups in catalysis, depending on their substituents . The 3-oxopentyl side chain in this compound may influence its pharmacokinetic properties and target selectivity, though specific data on its applications remain speculative without direct experimental evidence.
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C17H25NO2/c1-6-18(7-2)17(20)15-10-8-14(9-11-15)13(5)16(19)12(3)4/h8-13H,6-7H2,1-5H3 |
InChI Key |
GTRRGUAEIBZFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide typically involves the reaction of 4-(4-methyl-3-oxopentan-2-yl)benzoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as copper-based metal-organic frameworks can be employed to promote oxidative couplings, resulting in high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide
- Structure : Features a phenylpiperidine substituent instead of the 3-oxopentyl group.
- Activity : Acts as a highly selective δ-opioid receptor agonist with an EC₅₀ of 0.7 nM for δ receptors, showing >10,000-fold selectivity over μ- and κ-opioid receptors.
- Pharmacokinetics : Demonstrates oral bioavailability in rats, making it a candidate for pain management .
- Key Difference : The phenylpiperidine moiety enhances δ-receptor selectivity, whereas the 3-oxopentyl group in the target compound may alter receptor binding or metabolic stability.
ADL5859 and ADL5747
- Structure : Incorporate spirochromene-piperidine groups.
- Activity: Potent μ-opioid agonists with analgesic effects in chronic pain models (e.g., neuropathic and inflammatory pain). Notably, they lack hyperlocomotion and receptor internalization typically seen with μ-agonists like SNC80.
- Pharmacokinetics : Exhibit good oral bioavailability and peripheral neuron-specific activity, reducing central side effects .
Enzyme Inhibitors
Compound 23 (N,N-Diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide)
- Structure: Contains a quinoline-piperidine substituent.
- Activity : Potent liver-specific LMPTP inhibitor (IC₅₀ ~1 µM), reversing high-fat diet-induced diabetes in mice and mitigating hepatic lipotoxicity in NAFLD models .
- Key Difference: The quinoline moiety directs liver targeting, whereas the 3-oxopentyl group in the target compound may favor different tissue distribution.
Catalytic Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Includes an N,O-bidentate directing group.
- Application : Facilitates metal-catalyzed C–H bond functionalization in synthetic chemistry.
Data Table: Comparative Analysis of Benzamide Derivatives
Discussion and Implications
- Structural Influence: Substituents critically dictate target specificity. For example, phenylpiperidine and spirochromene groups favor opioid receptor binding, while quinoline moieties enable enzyme inhibition. The 3-oxopentyl group in the target compound may confer unique solubility or metabolic stability.
- Synthesis Advances : Continuous flow methods (e.g., ) highlight opportunities for efficient large-scale production of complex benzamides .
Biological Activity
N,N-Diethyl-4-(4-methyl-3-oxopentan-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including enzyme inhibition, receptor interactions, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide moiety, which is known for its diverse biological activities, particularly in the inhibition of various enzymes and receptors.
Enzyme Inhibition
Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, sulfonamide derivatives bearing benzamide moieties have been shown to inhibit human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE) with nanomolar potency. The Ki values for these inhibitors ranged from 4.07 nM to 34.02 nM for hCA I, hCA II, and AChE .
Table 1: Enzyme Inhibition Potency of Related Compounds
| Compound | Target Enzyme | Ki Value (nM) |
|---|---|---|
| Compound A | hCA I | 4.07 ± 0.38 |
| Compound B | hCA II | 10.68 ± 0.98 |
| Compound C | AChE | 8.91 ± 1.65 |
Receptor Activity
This compound has been investigated for its interaction with various receptors. Specifically, compounds derived from similar structures have shown selective binding to delta opioid receptors, exhibiting high affinity and selectivity over mu and kappa receptors . Such selectivity is crucial for minimizing side effects associated with opioid receptor activation.
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in treating conditions related to pain management and inflammation. Its ability to inhibit key enzymes involved in neurotransmitter regulation indicates that it could play a role in managing neurodegenerative diseases or conditions characterized by excessive inflammation.
Case Studies and Research Findings
In a comparative study examining various benzamide derivatives, this compound was highlighted for its promising bioactivity results. The research indicated that compounds with structural similarities demonstrated significant efficacy in preclinical models, suggesting a potential pathway for future drug development .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of hCA I & II, AChE |
| Receptor Binding | High selectivity for delta opioid receptors |
| Pharmacological Effects | Potential anti-inflammatory and analgesic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
